Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of isoxazole and thiophene rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate typically involves multiple steps. One common route starts with the preparation of the isoxazole ring, which can be achieved through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiophene ring is then introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for the formation of carbohydrazide derivatives and methanolic conditions for cyclization reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can act as a bioisostere for carboxylic acids, allowing it to inhibit enzymes by mimicking the natural substrate . The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: This compound shares the isoxazole ring but lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophene-2-carboxamide: This compound contains the thiophene ring but lacks the isoxazole ring, limiting its biological activity compared to Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate.
Uniqueness
This compound is unique due to its combination of isoxazole and thiophene rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
methyl 2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-21-16(20)11-7-8-23-15(11)17-14(19)12-9-13(22-18-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUDSYVECGZURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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